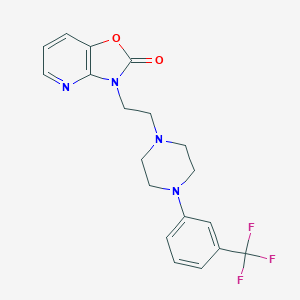

3-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)oxazolo(4,5-b)pyridin-2(3H)-one

Description

The compound 3-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)oxazolo(4,5-b)pyridin-2(3H)-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring an oxazolo[4,5-b]pyridin-2(3H)-one core linked to a piperazine moiety substituted with a 3-(trifluoromethyl)phenyl group. This structure combines electron-withdrawing (trifluoromethyl) and aromatic components, which are critical for modulating physicochemical and pharmacological properties.

Properties

IUPAC Name |

3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N4O2/c20-19(21,22)14-3-1-4-15(13-14)25-10-7-24(8-11-25)9-12-26-17-16(28-18(26)27)5-2-6-23-17/h1-6,13H,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQARSAGBQNDCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C3=C(C=CC=N3)OC2=O)C4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158652 | |

| Record name | 3-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)oxazolo(4,5-b)pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134336-98-4 | |

| Record name | 3-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)oxazolo(4,5-b)pyridin-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134336984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)oxazolo(4,5-b)pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)oxazolo(4,5-b)pyridin-2(3H)-one is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a trifluoromethyl group and a piperazine moiety, suggests interesting biological activities that warrant comprehensive investigation.

- Molecular Formula : C19H19F3N4O

- Molecular Weight : 392.375 g/mol

- Density : 1.352 g/cm³

- Boiling Point : 522ºC at 760 mmHg

- LogP : 2.833

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the piperazine ring is known to enhance binding affinity to neurotransmitter receptors, particularly in the central nervous system (CNS). The trifluoromethyl group may also contribute to its lipophilicity, facilitating membrane penetration and receptor interaction.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structural features exhibit significant antidepressant and anxiolytic properties. For instance, piperazine derivatives have been shown to modulate serotonin and dopamine receptors, which are crucial in mood regulation. In preclinical studies, compounds similar to this compound demonstrated increased serotonin levels in the brain, suggesting potential antidepressant effects .

Antinociceptive Activity

The compound's ability to interact with TRPV1 channels has been explored in pain models. Studies have shown that related compounds can inhibit nociceptive responses in various pain models, including formalin-induced pain and neuropathic pain induced by oxaliplatin. This suggests a multi-target mechanism involving voltage-gated sodium channels and calcium channels, which are critical in pain signaling pathways .

Antimicrobial Properties

Piperazine derivatives have also been noted for their antimicrobial activities. The structure of this compound may provide a scaffold for developing new antibiotics. In vitro studies have shown that similar compounds exhibit significant antibacterial activity against various strains of bacteria .

Case Study 1: Antidepressant Activity

A study investigated the effects of a piperazine-based compound on depression-like behavior in mice. The results indicated that administration led to significant reductions in immobility time during forced swim tests, comparable to established antidepressants .

Case Study 2: Pain Modulation

Another study focused on the antinociceptive effects of related compounds in a formalin-induced pain model. The results demonstrated that these compounds significantly reduced pain scores compared to control groups, indicating their potential for treating chronic pain conditions .

Research Findings Summary Table

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential as a therapeutic agent in treating various disorders due to its structural similarity to known pharmacophores. Its piperazine ring is particularly notable for its role in enhancing the bioactivity of drugs targeting the central nervous system (CNS).

- Case Study : Research indicates that derivatives of piperazine can act as serotonin receptor antagonists, which are crucial in treating depression and anxiety disorders. The trifluoromethyl group may enhance lipophilicity, improving the compound's ability to cross the blood-brain barrier .

Antitumor Activity

Preliminary studies have suggested that compounds with similar structures exhibit antitumor properties. The oxazole and pyridine components may contribute to this activity by interfering with cellular proliferation pathways.

- Data Table : Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Inhibition of DNA synthesis |

| Compound B | 10.0 | Induction of apoptosis |

| 3-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)oxazolo(4,5-b)pyridin-2(3H)-one | TBD | TBD |

Neuropharmacology

The compound's potential as a neuropharmacological agent is being explored due to its ability to modulate neurotransmitter systems. This could lead to advancements in treatments for neurodegenerative diseases.

- Research Insight : Studies have shown that modifications in the piperazine structure can lead to significant changes in receptor binding affinity, which is critical for developing new CNS drugs .

Chemical Biology

In chemical biology, this compound can serve as a probe for studying biological systems or as a lead compound for drug development due to its unique functional groups.

Comparison with Similar Compounds

Key Findings:

Structural Modifications and Bioactivity :

- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to analogs with methoxy (e.g., 3c, 3d ) or chloro (e.g., 3e, 3i ) substituents.

- Piperazine-linked ethyl chains (as in the target compound and CAS 134337-04-5 ) improve solubility and receptor binding compared to direct aryl attachments (e.g., 3j ).

Synthetic Efficiency :

- Acid-catalyzed silica-supported methods (e.g., ) achieve moderate yields under mild conditions, while multi-step urea formations (e.g., 10e ) require higher temperatures but yield >90%.

Pharmacological Potential: QSAR models highlight the importance of electron-withdrawing groups (e.g., trifluoromethyl, nitro) on the phenyl ring for enhancing trypanocidal activity in oxazolo-pyridines . Piperazine derivatives (e.g., the target compound and CAS 134337-04-5 ) show promise in central nervous system (CNS) applications due to similarities with ciproxifan, a potent H₃ receptor antagonist .

Preparation Methods

Reductive Amination Approach

An alternative route involves reductive amination of 3-oxo-oxazolo[4,5-b]pyridine with 2-(piperazinyl)ethylamine . However, this method faces challenges in regioselectivity and requires high-pressure hydrogenation.

Side Reactions and Mitigation

-

Piperazine Dimerization : Use excess oxazole-bromoethyl intermediate to suppress dimer formation.

-

Incomplete Cyclization : Employ sodium ethoxide (NaOEt) in ethanol to enhance cyclization efficiency.

Scalability and Industrial Considerations

Critical Parameters :

-

Cost Efficiency : Use of DMF vs. ethanol for large-scale reactions (ethanol preferred for lower toxicity).

-

Catalyst Recycling : Pd-based catalysts require recovery systems to reduce costs.

Environmental Impact :

-

Waste Streams : Bromide byproducts necessitate neutralization before disposal.

Q & A

Q. What are the key considerations for synthesizing 3-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)oxazolo(4,5-b)pyridin-2(3H)-one with optimal purity?

Methodological Answer:

- Oxidative Ring Closure : Use sodium hypochlorite (NaOCl) in ethanol for oxidative cyclization of hydrazine intermediates. This approach minimizes toxic byproducts and achieves ~70% yield under ambient conditions .

- Purification : After extraction, pass the crude product through a small alumina plug to remove polar impurities and isolate the compound in >95% purity .

- Intermediate Validation : Confirm the structure of intermediates (e.g., hydrazine derivatives) using H NMR and LC-MS to avoid side reactions during cyclization .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze F NMR to verify the presence of the trifluoromethyl group and H NMR for piperazine/oxazole proton environments .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]) and rule out isotopic interference from chlorine/bromine .

- X-ray Crystallography : If single crystals are obtainable, resolve the fused heterocyclic system to confirm stereoelectronic effects on the piperazine-ethyl-oxazole linkage .

Q. What analytical methods are recommended for assessing purity in preclinical studies?

Methodological Answer:

- Reverse-Phase HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities at 254 nm. Adjust retention times based on the compound’s hydrophobicity .

- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values to confirm stoichiometric integrity .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability (e.g., decomposition >200°C) to ensure suitability for long-term storage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve low yields in heterocyclic ring closure?

Methodological Answer:

- Solvent Screening : Test green solvents (e.g., ethanol, PEG-400) to improve solubility of intermediates. Ethanol enhances cyclization efficiency compared to DCM .

- Catalyst Additives : Introduce catalytic iodine (1 mol%) to accelerate oxidative ring closure without generating halogenated byproducts .

- Temperature Gradients : Perform reactions under reflux (70–80°C) for 1–2 hours to reduce reaction time while maintaining yield .

Q. What strategies mitigate structural instability during in vitro bioactivity assays?

Methodological Answer:

- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent acid/base degradation of the oxazole-piperazine moiety .

- Light Sensitivity : Store solutions in amber vials at -20°C to avoid photodegradation of the trifluoromethylphenyl group .

- Serum Protein Interactions : Pre-incubate the compound with 5% bovine serum albumin (BSA) to assess nonspecific binding in cell-based assays .

Q. How should researchers design dose-response studies to evaluate receptor binding affinity?

Methodological Answer:

- Radioligand Displacement Assays : Use H-labeled antagonists (e.g., 5-HT or D receptor ligands) to measure IC values in nM ranges. Include 10-point dilution series (1 pM–10 µM) .

- Functional Assays : For GPCR targets, monitor cAMP inhibition or calcium flux via FLIPR (Fluorometric Imaging Plate Reader) with positive/negative controls .

- Data Normalization : Express results as % inhibition relative to baseline (vehicle control) and fit sigmoidal curves using GraphPad Prism .

Q. What computational approaches predict metabolic liabilities of the trifluoromethyl group?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F bonds to identify sites prone to oxidative defluorination .

- CYP450 Docking Simulations : Model interactions with CYP3A4/2D6 isoforms using AutoDock Vina to predict hydroxylation or N-dealkylation .

- In Silico Metabolite Prediction : Use software like MetaSite to generate Phase I/II metabolite profiles and prioritize LC-MS/MS detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.